molecular formula C21H22N2O3 B4926206 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 362490-59-3

4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B4926206
CAS RN: 362490-59-3
M. Wt: 350.4 g/mol
InChI Key: GGRIZMPYVRYGHZ-UHFFFAOYSA-N
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Description

4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is an organic compound that belongs to the class of pyrazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid have been extensively studied. In addition to its anti-inflammatory and analgesic properties, it has been shown to possess antioxidant activity and to reduce oxidative stress in cells. It has also been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid for lab experiments is its high yield and purity, which make it an ideal compound for use in various assays and experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid. One direction is to investigate its potential as an anticancer agent further. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of analogs of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid may lead to the development of more potent and selective compounds for use in various applications.

Synthesis Methods

The synthesis of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves the reaction of 4-methylbenzaldehyde, hydrazine hydrate, and ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is isolated and purified using standard techniques. The yield of the product is typically high, and the purity can be confirmed using spectroscopic methods.

Scientific Research Applications

The potential applications of 4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid in scientific research are numerous. One of the most significant applications is in medicinal chemistry, where it has been shown to possess potent anti-inflammatory and analgesic properties. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

4-[3,5-bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-3-7-16(8-4-14)18-13-19(17-9-5-15(2)6-10-17)23(22-18)20(24)11-12-21(25)26/h3-10,19H,11-13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRIZMPYVRYGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157290
Record name 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

CAS RN

362490-59-3
Record name 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362490-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3,5-bis(4-methylphenyl)-γ-oxo-1H-pyrazole-1-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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